molecular formula C17H10ClN3OS2 B11143471 (5Z)-5-(4-chlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-chlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11143471
M. Wt: 371.9 g/mol
InChI Key: NVZSKORGUWKQJF-FAGQLRNJSA-N
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Description

(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound with a unique structure that includes a triazolo-thiazole core. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then cyclized with 1,2,4-triazole-3-thiol under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Another compound with a similar aromatic structure but different functional groups.

    Thiophene derivatives: Compounds with a thiophene ring, similar to the thiophene-2-yl group in the target compound.

Uniqueness

What sets (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart is its unique triazolo-thiazole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H10ClN3OS2

Molecular Weight

371.9 g/mol

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H10ClN3OS2/c18-12-5-3-11(4-6-12)10-14-16(22)21-17(24-14)19-15(20-21)8-7-13-2-1-9-23-13/h1-10H/b8-7+,14-10-

InChI Key

NVZSKORGUWKQJF-FAGQLRNJSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=N2

Canonical SMILES

C1=CSC(=C1)C=CC2=NN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=N2

Origin of Product

United States

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